2-[(3-Nitrophenyl)amino]naphthalene-1,4-dione
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Overview
Description
2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE: is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with a nitrophenylamino substituent. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves the following steps:
Nitration of Aniline: The starting material, aniline, is nitrated to form 3-nitroaniline. This is achieved by treating aniline with a mixture of concentrated sulfuric acid and nitric acid.
Amination of Naphthoquinone: The 3-nitroaniline is then reacted with 1,4-naphthoquinone in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions. This results in the formation of the desired product, 2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amino-naphthoquinone derivatives.
Substitution: Formation of halogenated naphthoquinone derivatives.
Scientific Research Applications
2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Used as a probe to study redox reactions and electron transfer processes in biological systems.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential candidate for anticancer therapy. The nitrophenyl group can also interact with various enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
- 2-[(2-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
- 2-[(3-AMINOPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
Uniqueness
2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The 3-nitro position allows for specific interactions with biological targets, making it distinct from its isomers and analogs.
Properties
Molecular Formula |
C16H10N2O4 |
---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2-(3-nitroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H10N2O4/c19-15-9-14(16(20)13-7-2-1-6-12(13)15)17-10-4-3-5-11(8-10)18(21)22/h1-9,17H |
InChI Key |
VIIZFHNFVPCNFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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